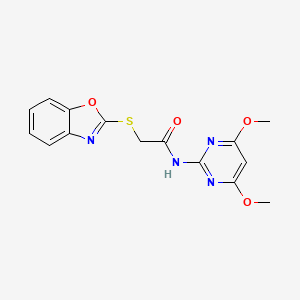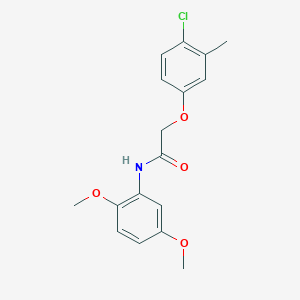![molecular formula C21H22N4O2 B5578349 3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)
3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazolopyridine derivatives involves complex reactions, including ring closures and substitutions, to obtain the desired molecular structure. For example, the creation of pyrazolo[4,3-b] pyridine derivatives with methoxy and hydroxy phenyl groups involves thermal and structural analysis to ensure the stability and purity of the compounds (El-Menyawy et al., 2019). Similarly, the synthesis of pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition demonstrates the intricate chemical reactions required to synthesize such compounds (Ravi et al., 2017).
Molecular Structure Analysis
Structural analysis of pyrazolopyridine derivatives reveals the importance of X-ray crystallography in understanding molecular conformations and intermolecular interactions. For instance, studies on 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7, 9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile underline the coplanar arrangement of its molecular rings, showcasing the compound's structural intricacy (Ganapathy et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrazolopyridine derivatives often lead to a variety of products with diverse chemical properties. For example, the synthesis of functionalized pyrazolo[3,4-b]pyridines from 4-hydroxy-6-methyl-2-pyridone illustrates the reactivity of these compounds under different conditions, leading to the formation of compounds with significant chemical diversity (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of pyrazolopyridine derivatives, such as melting points, solubility, and stability, are crucial for their potential applications. The thermal analysis of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups provides insights into their stability and suitability for various applications (El-Menyawy et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and potential for further functionalization, are essential for understanding the applications and behavior of pyrazolopyridine derivatives. For example, the study on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone showcases the versatility and reactivity of these compounds in producing a wide range of derivatives with different chemical functionalities (Mekheimer et al., 1997).
科学的研究の応用
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives have been investigated for their corrosion inhibition effects on metals. For instance, the inhibition effect of certain aryl pyrazolo pyridine derivatives on copper in a hydrochloric acid system was systematically studied, demonstrating significant inhibition efficiencies through electrochemical and computational studies. These findings suggest potential applications in protecting metal surfaces in industrial processes (Sudheer & M. Quraishi, 2015).
Optoelectronic Devices
The synthesis and characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups have been explored for their potential in optoelectronic devices. Thermal analysis, structural, and optical properties, including the fabrication of devices showing rectification behavior, highlight their applicability in electronic and photovoltaic devices (E. M. El-Menyawy et al., 2019).
Antiviral and Antitumor Activity
The biological activity of fused pyridine derivatives, including their antiviral and cytotoxic potential, has been a subject of investigation. A study on the synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents revealed that some compounds exhibited significant activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity. This suggests the potential for developing new therapeutic agents based on these chemical structures (H. El-Subbagh et al., 2000).
特性
IUPAC Name |
[3-(4-methylphenyl)-1H-pyrazol-5-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-4-6-16(7-5-15)19-13-20(24-23-19)21(26)25-11-8-17(9-12-25)27-18-3-2-10-22-14-18/h2-7,10,13-14,17H,8-9,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFZQCQPCVIONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)
![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)
![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)